molecular formula C9H8F2O2 B1413034 Methyl 2,4-difluoro-6-methylbenzoate CAS No. 1803833-41-1

Methyl 2,4-difluoro-6-methylbenzoate

Cat. No.: B1413034
CAS No.: 1803833-41-1
M. Wt: 186.15 g/mol
InChI Key: LJUVVRGAWFGIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,4-difluoro-6-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 2,4-difluoro-6-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. For example, the Balz-Schiemann reaction can be employed to introduce the fluorine atoms, followed by esterification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4-difluoro-6-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Sodium methoxide in methanol.

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Scientific Research Applications

Methyl 2,4-difluoro-6-methylbenzoate is utilized in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with fluorinated aromatic rings.

    Industry: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2,4-difluoro-6-methylbenzoate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 2,4-difluoro-6-methylbenzoate can be compared with other fluorinated benzoates, such as:

    Methyl 2,6-difluorobenzoate: Similar structure but with fluorine atoms at different positions, leading to different reactivity and applications.

    Methyl 3,5-difluorobenzoate: Another isomer with distinct chemical properties and uses.

    Methyl 2,4,6-trifluorobenzoate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for specialized applications in research and industry.

Properties

IUPAC Name

methyl 2,4-difluoro-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUVVRGAWFGIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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